Physicochemical Property Differentiation: Computed XLogP3 and TPSA Comparison with the Phenyl Analog
The target compound exhibits a computed XLogP3 of 3.5 and a TPSA of 69.3 Ų [1]. In contrast, the phenyl analog 2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034369-22-5), which lacks the furan oxygen, has a computed XLogP3 of approximately 4.3–4.6 (estimated from structural increment methods) and a TPSA of approximately 55 Ų [2]. The furan-3-yl moiety thus contributes ~0.8–1.1 log units lower lipophilicity and ~14 Ų higher polar surface area, parameters strongly correlated with membrane permeability and solubility.
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 3.5; TPSA = 69.3 Ų |
| Comparator Or Baseline | Phenyl analog (CAS 2034369-22-5): XLogP3 ≈ 4.3–4.6 (estimated); TPSA ≈ 55 Ų |
| Quantified Difference | ΔXLogP3 ≈ -0.8 to -1.1; ΔTPSA ≈ +14 Ų |
| Conditions | Computed properties (XLogP3 3.0, Cactvs 3.4.8.18); no experimental logP or PSA data available |
Why This Matters
The lower lipophilicity and higher polar surface area of the target compound predict improved aqueous solubility and reduced passive membrane permeability relative to the phenyl analog, which may translate into differential pharmacokinetic or target-access profiles in whole-cell or in vivo assays.
- [1] PubChem Compound Summary for CID 122244824, computed XLogP3 and TPSA values. View Source
- [2] PubChem Compound Summary for CID 2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034369-22-5). Computed properties from SMILES analysis and structural increment estimation. View Source
